molecular formula C7H9NO2S B104407 2-Isopropylthiazole-4-carboxylic acid CAS No. 234445-61-5

2-Isopropylthiazole-4-carboxylic acid

Cat. No. B104407
M. Wt: 171.22 g/mol
InChI Key: XHYVJUUPYNCLHY-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid functional group. The specific structure and substituents on the thiazole ring can significantly influence the compound's chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 2-amino-1,3-thiazole-4-carboxylic acid derivatives, has been explored in recent research. These compounds are synthesized through a process that involves confirming their structures using various analytical techniques, including melting points, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HRMS) or elemental analysis . Although the provided data does not directly describe the synthesis of 2-isopropylthiazole-4-carboxylic acid, the methods used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The presence of additional functional groups, such as the carboxylic acid group, influences the overall polarity, reactivity, and potential for forming hydrogen bonds with biological targets. The exact position and nature of substituents on the thiazole ring are crucial for the compound's biological activity and are confirmed through spectroscopic methods as mentioned .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification or amidation. The thiazole ring itself can engage in electrophilic substitution reactions or act as a ligand in coordination chemistry. The data does not provide specific reactions for 2-isopropylthiazole-4-carboxylic acid, but the general reactivity patterns of thiazole derivatives can be inferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group generally increases the compound's water solubility and boiling point. The melting points of these compounds are determined experimentally and are an important characteristic for the identification and purity assessment of the synthesized compounds. The biological activities of thiazole derivatives, such as fungicidal and antivirus activities, are systematically evaluated, and some compounds have shown promising results in preliminary bioassays .

Biological Activities

The biological activities of thiazole derivatives are of significant interest due to their potential applications in medicine and agriculture. The provided data indicates that novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit good fungicidal activity and antivirus activity. Some compounds have demonstrated over 50% activity against various fungi and have shown effectiveness against Tobacco mosaic virus (TMV) in different models in vivo. These findings suggest that thiazole derivatives could be a valuable resource for developing new strategies for fungi and virus control .

Scientific Research Applications

Antiallergic Activity

2-Isopropylthiazole derivatives have shown promise in antiallergic applications. For instance, certain compounds bearing an isopropyl group at specific positions exhibited significant antiallergic activity, surpassing the effects of established drugs like disodium cromoglycate. This suggests a potential role for these derivatives in developing new antiallergic medications (Nohara et al., 1985).

Antimicrobial and Antifungal Properties

4-Isopropylthiazole-2-carbohydrazide analogs, closely related to 2-Isopropylthiazole-4-carboxylic acid, have been investigated for their antimicrobial and antifungal properties. Some of these compounds demonstrated considerable efficacy against bacteria, fungi, and even Mycobacterium tuberculosis, indicating their potential as antibacterial and antifungal agents (Mallikarjuna et al., 2009).

Cancer Treatment

Thiazolidine-4-carboxylic acid, structurally related to 2-Isopropylthiazole-4-carboxylic acid, has been explored for its effectiveness in treating cancer. Its ability to induce reverse transformation of tumor cells to normal cells has shown promise, particularly in treating advanced cancer cases, such as epidermoid carcinoma (Brugarolas & Gosálvez, 1980).

Antineoplastic Activity

Analogues of thiazolidine-2-carboxylic acid have been synthesized and tested for their antineoplastic activity. These compounds showed a significant ability to inhibit the growth of leukemia cells, suggesting their potential use in developing new cancer treatments (Lalezari & Schwartz, 1988).

Corrosion Inhibition

Thiazole hydrazones, which can be derived from thiazole carboxylic acids, have demonstrated potential as corrosion inhibitors. They have been found effective in protecting mild steel in acidic environments, indicating their practical application in industrial settings (Chaitra et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The specific hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for research on 2-Isopropylthiazole-4-carboxylic acid are not available, thiazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active compounds . Therefore, future research could potentially explore the biological activity of 2-Isopropylthiazole-4-carboxylic acid and its derivatives.

properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVJUUPYNCLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626623
Record name 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylthiazole-4-carboxylic acid

CAS RN

234445-61-5
Record name 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Li, J Lu, X Ma - Chemical research in toxicology, 2011 - ACS Publications
… ; metabolomic analysis of mouse feces from the control and RTV-treated groups; identification of M1-1, M1-2, (2-isopropylthiazol-4-yl)methanol and 2-isopropylthiazole-4-carboxylic acid…
Number of citations: 41 pubs.acs.org
P Wang, AI Shehu, K Liu, J Lu, X Ma - Drug metabolism letters, 2016 - ingentaconnect.com
… Briefly, 2isopropylthiazole-4-carboxylic acid (342 mg) was added to 20 mL thionyl chloride, and then the resulting mixture was stirred at reflux for 3 h. After evaporation of thionyl chloride …
Number of citations: 13 www.ingentaconnect.com
DR Williams, S Patnaik, MP Clark - The Journal of Organic …, 2001 - ACS Publications
… 2-Isopropylthiazole-4-carboxylic Acid Amide (5). Ammonia gas was bubbled through a solution of thiazole 4 (7.80 g, 39.2 mmol) in MeOH (150 mL) for 15 min. The reaction mixture was …
Number of citations: 59 pubs.acs.org

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